![molecular formula C13H26N2O3 B15297853 tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B15297853.png)
tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with propylamine and propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate is used as a reagent in organic synthesis, particularly in the protection of amine groups. It is also employed in the synthesis of various heterocyclic compounds and as a building block in the preparation of complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for investigating the mechanisms of carbamate-based inhibitors and their effects on biological systems .
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also employed in the formulation of coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate involves the interaction of its carbamate group with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. This interaction is often reversible, allowing for controlled modulation of biological processes .
Comparación Con Compuestos Similares
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxyl group instead of a propyl group.
tert-Butyl N-(3-chloropropyl)carbamate: Contains a chlorine atom in place of the propyl group.
tert-Butyl N-(3-aminopropyl)carbamate: Features an amino group instead of the propyl group.
Uniqueness: tert-Butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propyl groups provide hydrophobic characteristics, while the carbamate moiety allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C13H26N2O3 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
tert-butyl N-[2-oxo-2-(propylamino)ethyl]-N-propylcarbamate |
InChI |
InChI=1S/C13H26N2O3/c1-6-8-14-11(16)10-15(9-7-2)12(17)18-13(3,4)5/h6-10H2,1-5H3,(H,14,16) |
Clave InChI |
ZCYLQKYNRKMDQW-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CN(CCC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


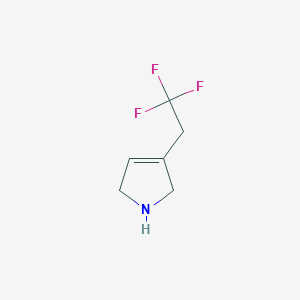
![3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B15297781.png)
![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
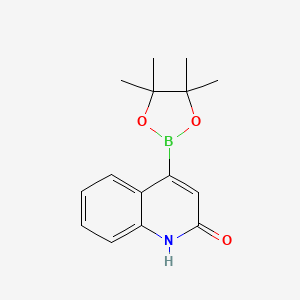
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)
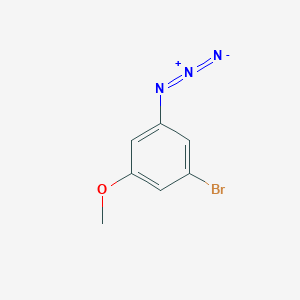
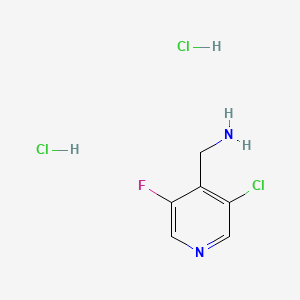
![rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B15297820.png)
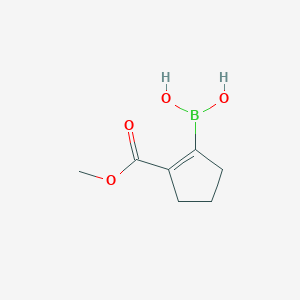
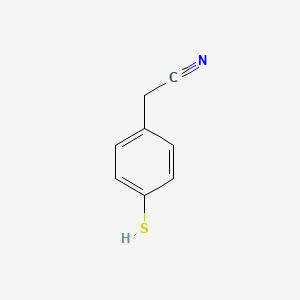

![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B15297836.png)

